1-Chloro-3-methylheptan-2-one
Description
1-Chloro-3-methylheptan-2-one is a chlorinated aliphatic ketone with the molecular formula C₈H₁₃ClO (molecular weight: 160.64 g/mol). Its structure features a chlorine atom at position 1, a methyl group at position 3, and a ketone group at position 2 of a seven-carbon chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chlorinated ketones serve as precursors for nucleophilic substitutions or condensations.
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
1-chloro-3-methylheptan-2-one |
InChI |
InChI=1S/C8H15ClO/c1-3-4-5-7(2)8(10)6-9/h7H,3-6H2,1-2H3 |
InChI Key |
IDZVYSHHINTDQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are selected for comparison due to shared functional groups (chloro, ketone) or structural motifs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Substituents | CAS Number |
|---|---|---|---|---|---|
| 1-Chloro-3-methylheptan-2-one | C₈H₁₃ClO | 160.64 | Chloro, ketone | 1-Cl, 3-CH₃ | Not available |
| 1-Chloro-3,3-dimethylpentan-2-one | C₇H₁₃ClO | 148.63 | Chloro, ketone | 1-Cl, 3,3-diCH₃ | 83391-82-6 |
| 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride | C₉H₁₈ClNO | 207.70 | Amino (tertiary), ketone, HCl salt | 1-N(CH₃)₂, 2-CH₃ | 63942-70-1 |
Key Observations :
- Chain Length : The heptan-2-one derivative has a longer carbon backbone than pentan-2-one analogs, likely increasing its lipophilicity and boiling point .
- Functional Groups: Replacing chlorine with a dimethylamino group (as in the hydrochloride salt) drastically alters polarity and solubility. The amino group enables hydrogen bonding, enhancing water solubility, whereas the chloro group increases hydrophobicity .
Physicochemical Properties
Research Findings :
- Reactivity : Chlorinated ketones like 1-chloro-3,3-dimethylpentan-2-one undergo nucleophilic substitution at the chloro-bearing carbon, but steric bulk in branched analogs reduces reaction rates .
- Hydrogen Bonding: Amino-substituted ketones (e.g., the hydrochloride salt) exhibit stronger intermolecular interactions, influencing crystallization behavior and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
